molecular formula C18H19FN4O3S B2830000 2-[(4-fluorophenyl)methyl]-8-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one CAS No. 1251689-98-1

2-[(4-fluorophenyl)methyl]-8-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one

Cat. No.: B2830000
CAS No.: 1251689-98-1
M. Wt: 390.43
InChI Key: QNGBFEXGPJRZEC-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups and rings. X-ray diffractometry and spectroscopic techniques are commonly used to analyze the structure .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. For example, the fluorobenzyl group might undergo nucleophilic aromatic substitution, and the piperidinylsulfonyl group might participate in reactions with nucleophiles .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. These properties could include solubility, melting point, boiling point, and stability .

Scientific Research Applications

Antagonist Activity and Therapeutic Potentials

  • 5-HT2 Antagonist Activity

    A study explored the synthesis and testing of bicyclic 1,2,4-triazol-3(2H)-one derivatives for their antagonist activity against 5-HT2 and alpha 1 receptors. Among these compounds, one exhibited significant 5-HT2 antagonist activity, surpassing that of ritanserin, without showing alpha 1 antagonist activity. This indicates the potential therapeutic utility of these compounds in conditions mediated by the central 5-HT2 receptors (Watanabe et al., 1992).

  • Antimicrobial and Antifungal Properties

    Another study synthesized novel thiazolo-triazolo-pyridine carbonitrile derivatives, evaluating them for antibacterial and antifungal activities. These compounds exhibited significant biological activity against a range of microorganisms, highlighting their potential as antimicrobial agents (Suresh et al., 2016).

  • Antimalarial Activity

    Research into novel triazolo-pyridine sulfonamides sought to develop potent antimalarial drugs. Selected compounds showed promising in vitro antimalarial activity against Plasmodium falciparum, suggesting a foundation for future antimalarial drug discovery programs (Karpina et al., 2020).

  • Anticonvulsant Activity

    Studies on fluorobenzyl)triazolo[4,5-c]pyridines have identified compounds with significant activity against seizures in rodent models, suggesting potential applications in the treatment of seizure disorders (Kelley et al., 1995).

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. For instance, similar compounds have been found to inhibit CDK2, a protein kinase involved in cell cycle regulation .

Future Directions

Future research could involve further exploration of the synthesis, structure, reactivity, and biological activity of this compound. This could include developing more efficient synthesis methods, studying the compound’s interaction with biological targets, and assessing its potential as a therapeutic agent .

Properties

IUPAC Name

2-[(4-fluorophenyl)methyl]-8-piperidin-1-ylsulfonyl-[1,2,4]triazolo[4,3-a]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN4O3S/c19-15-8-6-14(7-9-15)13-23-18(24)22-12-4-5-16(17(22)20-23)27(25,26)21-10-2-1-3-11-21/h4-9,12H,1-3,10-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNGBFEXGPJRZEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=CN3C2=NN(C3=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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